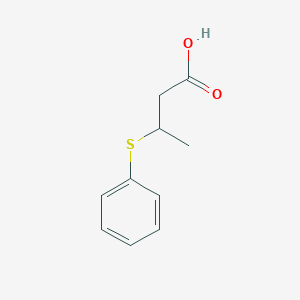
3-(Phenylthio)-butyric acid
Vue d'ensemble
Description
3-(Phenylthio)-butyric acid is an organic compound characterized by the presence of a phenylthio group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-butyric acid typically involves the reaction of butanoic acid derivatives with phenylthiol. One common method includes the use of 3-methyl-2-(phenylthio)butanoic acid as an intermediate . The reaction conditions often involve the use of catalysts such as palladium and silver salts, and the reactions are carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylthio)-butyric acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
3-(Phenylthio)-butyric acid has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(Phenylthio)-butyric acid involves its interaction with specific molecular targets. The phenylthio group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity and interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid: A simple carboxylic acid with similar backbone structure but lacking the phenylthio group.
Phenylthioacetic acid: Contains a phenylthio group but with a different carbon chain length.
3-(Phenylthio)propanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Phenylthio)-butyric acid is unique due to the specific positioning of the phenylthio group on the butanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H12O2S |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
3-phenylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
Clé InChI |
RRJPZQISWROTFP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B8734579.png)
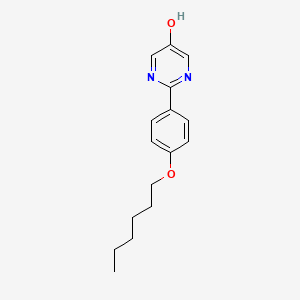
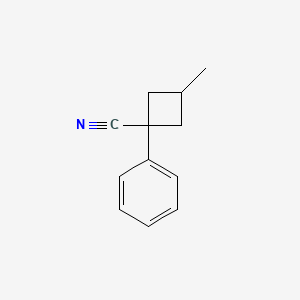
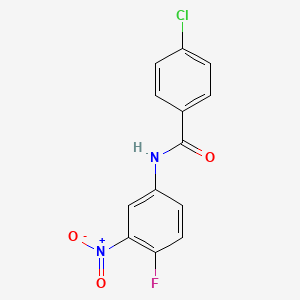
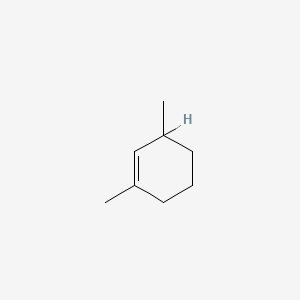
![Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B8734642.png)
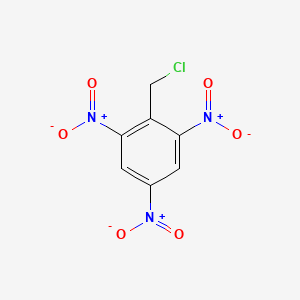
![1-Methyl-1-azaspiro[4.5]decan-4-amine](/img/structure/B8734655.png)

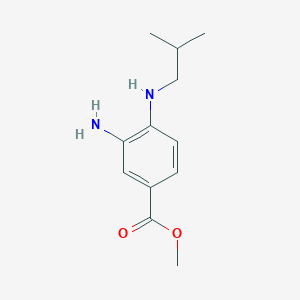
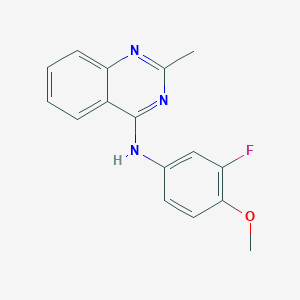
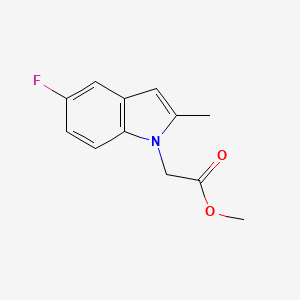
![4-[(4-Bromophenyl)sulfanyl]piperidine](/img/structure/B8734689.png)

